molecular formula C14H20BrNO2 B1369847 tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate CAS No. 214973-83-8

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Cat. No.: B1369847
CAS No.: 214973-83-8
M. Wt: 314.22 g/mol
InChI Key: CKWJIFNNVRMXFW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS: 578729-21-2) is a carbamate derivative characterized by a tert-butyl-protected carbamate group and a para-bromophenyl substituent attached to a propan-2-yl moiety. This compound is primarily utilized in organic synthesis as a protective intermediate, particularly in peptide chemistry and cross-coupling reactions due to the bromine atom’s role as a leaving group. Its tert-butyl group enhances steric protection, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWJIFNNVRMXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM). The reaction is carried out at room temperature for about 18 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further derivatization, making it useful in creating more complex molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProduct Description
Nucleophilic SubstitutionBase-catalyzed reactions in DMFFormation of amine derivatives
Coupling ReactionsPalladium-catalyzed cross-couplingDiverse biaryl compounds
HydrolysisAcidic conditionsRelease of brominated phenol derivatives

Biological Applications

In biological research, this compound has been utilized as a probe to study enzyme inhibitors. Its ability to interact with specific enzymes makes it valuable for developing new therapeutic agents.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits certain proteases, showcasing its potential as a lead compound for drug development targeting diseases related to protease activity .

Medicinal Chemistry

The compound is being explored as a precursor in the synthesis of novel drugs. Its structural features contribute to the design of molecules with enhanced biological activity.

Table 2: Potential Drug Development Pathways

Drug TargetMechanism of ActionPotential Applications
G-protein coupled receptors (GPCRs)Modulation of receptor activityTreatment of neurological disorders
Enzymes involved in metabolic pathwaysInhibition or activationCancer therapeutics

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties facilitate the creation of high-performance materials used in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares high structural similarity (≥0.91) with several tert-butyl carbamate derivatives, differing primarily in the substituents adjacent to the carbamate group. Key analogs include:

Compound Name CAS Number Substituent Similarity Score Notes
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 578729-21-2 Propan-2-yl 0.96 Target compound; tert-butyl carbamate
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 214973-83-8 Cyclopropyl 0.96 Similar structure, cyclopropyl group
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 Ethyl (R-configuration) 0.91 Chiral center, ethyl substituent

Key Observations :

  • Ethyl Derivatives (CAS: 847728-89-6, 850363-42-7) : Lower similarity scores (0.91) reflect reduced steric bulk and the presence of chiral centers, which influence enantioselective synthesis pathways .

Physicochemical and Reactivity Differences

  • Steric Effects : The propan-2-yl group in the target compound provides moderate steric hindrance, balancing protection and reactivity. In contrast, the cyclopropyl analog’s rigid structure may hinder access to reactive sites, while ethyl derivatives offer greater flexibility .
  • Electronic Effects : All analogs retain the para-bromophenyl group, ensuring consistent electronic properties for cross-coupling reactions. However, the tert-butyl carbamate group’s electron-withdrawing nature stabilizes intermediates during synthesis .
  • Synthetic Utility: The target compound’s bromine atom enhances its utility in Suzuki-Miyaura couplings compared to chloro analogs (e.g., tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate, CAS: N/A), where bromine’s superior leaving-group ability accelerates reaction rates .

Biological Activity

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a compound with the molecular formula C₁₃H₁₈BrNO₂, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a bromophenyl moiety attached to a chiral center, which may influence its biological interactions. The presence of the carbamate functional group allows for various biochemical interactions, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : Similar compounds have shown activity against toll-like receptors (TLRs), which are crucial in modulating immune responses. The bromophenyl group may enhance binding affinity to these receptors, potentially leading to therapeutic applications in inflammatory diseases and cancer treatment.
  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This mechanism is significant in the context of enzyme-catalyzed reactions and protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures can modulate inflammatory responses by interacting with TLRs, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, inhibition of phospholipase D (PLD) enzymatic activity has been linked to decreased cancer cell proliferation and invasion .

Case Studies and Research Findings

  • Pharmaceutical Development : Research has highlighted the compound's potential applications in drug synthesis, particularly as an intermediate for developing pharmaceuticals targeting cancer and inflammatory diseases.
  • In Vivo Studies : In animal models, compounds structurally related to this compound have shown promise in reducing amyloid beta aggregation, a key factor in Alzheimer's disease pathology. This suggests potential neuroprotective effects .
  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding interactions of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundBiological ActivityMechanism of Action
This compoundAnti-inflammatory, cytotoxicityTLR modulation, enzyme inhibition
M4 CompoundInhibition of Aβ aggregationβ-secretase inhibition
Compound X (similar structure)Apoptosis induction in cancer cellsPLD inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in a laboratory setting?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized via reaction of bromophenyl intermediates with tert-butyl carbamoyl chloride under anhydrous conditions. Controlled parameters (e.g., temperature, solvent polarity, and catalyst use) are critical. Evidence from similar carbamates suggests using dichloromethane or THF as solvents and triethylamine as a base to neutralize HCl byproducts .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm molecular structure using 1^1H and 13^{13}C NMR. The tert-butyl group typically appears as a singlet (~1.3 ppm in 1^1H NMR), while the bromophenyl protons resonate between 7.3–7.6 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 328.07 for C14_{14}H19_{19}BrNO2_2) .
  • HPLC : Assess purity using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Design of Experiments (DoE) : Vary reaction parameters systematically (e.g., temperature: 0–25°C; molar ratios: 1:1 to 1:1.2). Use response surface methodology to identify optimal conditions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions or DMAP for acyl transfer efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility and reduce side reactions .

Q. What methodologies are employed to assess the stability of this compound under varying environmental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
  • Kinetic Stability Testing : Monitor hydrolysis rates in buffered solutions (pH 1–12) at 25°C. Use Arrhenius plots to predict shelf life .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

  • Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols. Compare DSC-measured melting points with literature values .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism, which may explain discrepancies .

Q. What advanced techniques are recommended for analyzing potential decomposition products of this compound?

  • LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions and identify degradation pathways (e.g., tert-butyl group cleavage or bromophenyl ring modifications) .
  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., CO2_2 from carbamate decomposition) under accelerated aging conditions .

Q. How should ecological risk assessments be conducted for this compound given limited toxicity data?

  • Read-Across Models : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate aquatic toxicity (LC50_{50} for Daphnia magna) .
  • QSAR Predictions : Use software like EPI Suite to predict biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow_{ow}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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